molecular formula C25H30ClN7O3S B564824 N-Boc-N-deshydroxyethyl Dasatinib CAS No. 1159977-13-5

N-Boc-N-deshydroxyethyl Dasatinib

Cat. No. B564824
CAS RN: 1159977-13-5
M. Wt: 544.071
InChI Key: CJIZAWDYZXXVSM-UHFFFAOYSA-N
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Description

N-Boc-N-deshydroxyethyl Dasatinib is a compound used in cancer research . It is also known as Tert-butyl 4- (6- ((5- ((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate . This compound is used for inhibiting BCR-ABL activity .


Molecular Structure Analysis

The molecular structure of N-Boc-N-deshydroxyethyl Dasatinib is represented by the SMILES notation: CC1=NC (NC2=NC=C (C (NC (C (Cl)=CC=C3)=C3C)=O)S2)=CC (N4CCN (C (OC (C) (C)C)=O)CC4)=N1 . Its molecular formula is C25H30ClN7O3S and it has a molecular weight of 544.07 .

Scientific Research Applications

Analytical Method Development for Pharmacokinetic Studies

Dasatinib, including its active metabolite N-Boc-N-deshydroxyethyl dasatinib, has been the focus of research aiming to develop sensitive analytical methods for determining its concentration in biological matrices. A study by Thappali et al. (2012) developed a liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) method for the simultaneous estimation of methotrexate, dasatinib, and its active metabolite in rat plasma. This method facilitated pharmacokinetic studies, highlighting the significance of accurately measuring dasatinib and its metabolites to understand their distribution, metabolism, and excretion profiles in biological systems (Thappali et al., 2012).

Cancer Treatment and Resistance Mechanisms

Dasatinib's efficacy in treating various cancers, including chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), has been extensively studied. Research has also delved into understanding resistance mechanisms to optimize its clinical use. For instance, dasatinib has shown to inhibit growth in basal-type/"triple-negative" breast cancer cell lines in vitro, offering a potential therapeutic option for a subtype lacking effective treatments (Finn et al., 2007). Additionally, studies have explored dasatinib's role in overcoming resistance after failure of other tyrosine kinase inhibitors (TKIs) like imatinib and nilotinib in CML treatment, highlighting its utility in patients with multiple TKI resistances (Khoury et al., 2012).

Inhibition of Kinases in Solid Tumors

Investigations into dasatinib's inhibitory effects on Src family kinases and receptor tyrosine kinases have shown its potential in treating solid tumors. Preclinical studies suggest that dasatinib, by targeting these kinases, could reduce tumor mass and decrease metastatic dissemination in neoplasias, including breast, head and neck, and colorectal cancers (Montero et al., 2011).

Biosensor Development for Dasatinib Detection

The development of biosensors to detect dasatinib in biological samples represents another research application of N-Boc-N-deshydroxyethyl dasatinib. Tahernejad-Javazmi et al. (2018) proposed an amplified biosensor based on a glassy carbon electrode modified with ds-DNA for dasatinib detection in aqueous solutions, showcasing innovative approaches to monitor drug levels in clinical settings (Tahernejad-Javazmi et al., 2018).

Future Directions

Dasatinib, a related compound, is being researched for its potential to treat numerous forms of leukemic and cancer patients. It is 300 times more potent than imatinib, another tyrosine kinase used for the treatment of CML and Ph-positive ALL . The future directions for N-Boc-N-deshydroxyethyl Dasatinib could potentially follow a similar path, but specific information is not available in the search results.

properties

IUPAC Name

tert-butyl 4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30ClN7O3S/c1-15-7-6-8-17(26)21(15)31-22(34)18-14-27-23(37-18)30-19-13-20(29-16(2)28-19)32-9-11-33(12-10-32)24(35)36-25(3,4)5/h6-8,13-14H,9-12H2,1-5H3,(H,31,34)(H,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIZAWDYZXXVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675710
Record name tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-N-deshydroxyethyl Dasatinib

CAS RN

1159977-13-5
Record name tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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